molecular formula C6H5BrF2N2 B595989 5-Bromo-3,4-difluorobenzene-1,2-diamine CAS No. 1210048-11-5

5-Bromo-3,4-difluorobenzene-1,2-diamine

Cat. No.: B595989
CAS No.: 1210048-11-5
M. Wt: 223.021
InChI Key: BOQXFEVROLOZHE-UHFFFAOYSA-N
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Description

5-Bromo-3,4-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with two amino groups at the 1 and 2 positions. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-difluorobenzene-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro or amino derivatives .

Scientific Research Applications

5-Bromo-3,4-difluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-difluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3-trifluorobenzene: Similar structure but with an additional fluorine atom.

    4,5-Difluorobenzene-1,2-diamine: Lacks the bromine atom but has similar amino group positioning.

    1,3-Dibromo-5-fluorobenzene: Contains two bromine atoms and one fluorine atom.

Uniqueness

5-Bromo-3,4-difluorobenzene-1,2-diamine is unique due to its specific arrangement of bromine, fluorine, and amino groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

5-bromo-3,4-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXFEVROLOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731448
Record name 5-Bromo-3,4-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210048-11-5
Record name 5-Bromo-3,4-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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